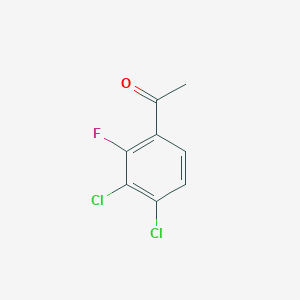

3',4'-Dichloro-2'-fluoroacetophenone

Übersicht

Beschreibung

3’,4’-Dichloro-2’-fluoroacetophenone is a halogenated derivative of Acetophenone . It is a reagent used in the production of fragrances and resin polymers .

Synthesis Analysis

A method for preparing 2’-fluoroacetophenone has been disclosed . The method includes sequentially adding magnesium chips, ethyl alcohol, and carbon tetrachloride solution into a reaction vessel, initiating reaction, adding methyl tertiary butyl ether into the solution, and continuously stirring the solution . The method has the advantages of mild reaction, high yield, and environmental friendliness .Molecular Structure Analysis

The molecular formula of 3’,4’-Dichloro-2’-fluoroacetophenone is C8H5Cl2FO . Its molecular weight is 207.03 .Chemical Reactions Analysis

2’,6’-Dichloro-3’-fluoroacetophenone may be used to synthesize the enantiomerically pure form of (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol .Physical And Chemical Properties Analysis

The physical and chemical properties of 3’,4’-Dichloro-2’-fluoroacetophenone include a refractive index of n20/D 1.529 (lit.), a boiling point of 255 °C (lit.), and a density of 1.403 g/mL at 25 °C (lit.) .Wissenschaftliche Forschungsanwendungen

Synthesis Processes

3',4'-Dichloro-2'-fluoroacetophenone has been used in various synthesis processes. For instance, Guo et al. (2018) described its use in the kilogram-scale synthesis of 2,4-dichloro-5-fluorobenzoic acid via a continuous-flow process. This process offers advantages like better mass and heat transfer, ensuring safer reactions, and achieving high yields of up to 100% (Guo, Yu, & Yu, 2018).

Insecticidal Activities

In the field of pest management, Liu et al. (2005) reported that compounds derived from 3',4'-Dichloro-2'-fluoroacetophenone showed significant insecticidal activity against Homopteran and Lepidopteran pests. Specifically, they synthesized a series of 2-methylthio-3'/4'-substituted acetophenone oxime O-ethers, demonstrating more effectiveness than some commercial insecticides (Liu et al., 2005).

Solubility Determination

Zai (1998) focused on the solubility of 3',4'-Dichloro-2'-fluoroacetophenone in various solvents to aid in its separation and purification. The study provided a detailed analysis of its solubility across different temperatures and solvents, which is crucial for process optimization in pharmaceutical and chemical industries (Zai, 1998).

Chemical Reaction Studies

The chemical reactions involving 3',4'-Dichloro-2'-fluoroacetophenone have been extensively studied. For example, Gan (2006) investigated the acetylation technology of 2,4-dichlorofluorobenzene to manufacture 3',4'-Dichloro-2'-fluoroacetophenone, optimizing the reaction conditions for better yield and efficiency (Gan, 2006).

Material Science Applications

In material science, the compound has been utilized for various purposes. Wang (2016) synthesized a novel inhibitor, 2,6-Dichloro-3-fluoroacetophenonalamine, from 3',4'-Dichloro-2'-fluoroacetophenone, examining its effect on the corrosion of A3 mild steel in hydrochloric acid solution. This study is significant for developing new materials with enhanced corrosion resistance (Wang, 2016).

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Eigenschaften

IUPAC Name |

1-(3,4-dichloro-2-fluorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2FO/c1-4(12)5-2-3-6(9)7(10)8(5)11/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEUCBGHARWLJHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C(=C(C=C1)Cl)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,4-Dichloro-2-fluorophenyl)ethanone | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.